2-Fluoro-4-nitrophenylboronic acid
Overview
Description
2-Fluoro-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is a solid substance and has a molecular weight of 184.92 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H5BFNO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3,10-11H
. This indicates that the molecule consists of a phenyl ring with a boronic acid, a nitro group, and a fluorine atom attached to it. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
2-Fluoro-4-nitrophenylboronic acid and its derivatives have been studied extensively in the field of organic synthesis. For instance, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process emphasizes the use of safer and more cost-effective methods compared to traditional ones involving toxic phenylboronic acid and palladium (Qiu et al., 2009).
Another application is in the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole, demonstrating the potential usefulness of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes (Pleixats et al., 1989).
Biological and Medicinal Applications
In the realm of biology and medicine, certain fluoro-substituted phenylboronic acids, including this compound derivatives, have exhibited antifungal properties. These compounds were found to be active against various fungal strains, suggesting their potential use in developing new antifungal agents (Borys et al., 2019).
Material Science and Nanotechnology
In material science and nanotechnology, these compounds have been used to study the adsorption mechanism of phenylboronic acids. For example, spectroscopic studies using different phenylboronic acids, including fluoro and formyl analogues, have provided insights into the adsorption modes on nanoparticle surfaces (Piergies et al., 2013).
Analytical Chemistry
In analytical chemistry, this compound and its derivatives have been employed for the recognition of hydrophilic amino and N,N-dimethylamino compounds, showcasing the selectivity and transferability of these compounds from aqueous solutions to organic media (Sawada et al., 2000).
Food Technology
In food technology, boronic acids, including specific substituted phenylboronic acids, have been investigated for the reduction of fructose in food matrices, demonstrating the potential of these compounds for specific applications in food processing (Pietsch & Richter, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVMWUGFTUYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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